molecular formula C8H8N2O3 B2536367 5-Methyl-2-nitrobenzamide CAS No. 4315-12-2

5-Methyl-2-nitrobenzamide

Cat. No. B2536367
CAS RN: 4315-12-2
M. Wt: 180.163
InChI Key: KNJDDEARUYAGMA-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrobenzamide is an organic compound with the CAS Number: 4315-12-2 and a molecular weight of 180.16 . It has a linear formula of C8H8N2O3 .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes 5-Methyl-2-nitrobenzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O .


Molecular Structure Analysis

The InChI code for 5-Methyl-2-nitrobenzamide is 1S/C8H8N2O3/c1-5-2-3-7 (10 (12)13)6 (4-5)8 (9)11/h2-4H,1H3, (H2,9,11) .


Physical And Chemical Properties Analysis

5-Methyl-2-nitrobenzamide is a solid at room temperature .

Scientific Research Applications

Bioactivation in Cancer Therapy

5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, an active form of CB 1954 (a derivative of 5-Methyl-2-nitrobenzamide), has been studied for its bioactivation and selective cytotoxicity in cancer therapy. This compound, formed by the bioreduction of CB 1954, is known for its ability to create DNA-DNA interstrand crosslinks, contributing to its cytotoxicity against cancer cells. The reactivity of this compound with thioesters forms a DNA reactive species capable of binding to DNA, illustrating its potential in targeted cancer treatments (Knox et al., 1991).

Prodrug Activation for Cancer Therapy

Further research on CB 1954's active form reveals its spontaneous reaction with oxygen, leading to the formation of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide. This compound acts as a prodrug, needing reduction to its hydroxylamine form to exert cytotoxic effects, crucial for its application in cancer therapy. The compound's effectiveness in vivo, however, is limited due to rapid reduction and reaction with serum proteins, highlighting the importance of in situ activation strategies for prodrug therapy (Knox et al., 1993).

Antitubercular Activity

Novel nitrobenzamide derivatives, including those related to 5-Methyl-2-nitrobenzamide, have been designed and synthesized, showing significant antitubercular activity. This development opens new avenues for antituberculosis drug development, with certain derivatives demonstrating excellent in vitro activity against tuberculosis (Wang et al., 2019).

DNA Interactions and Spectroscopy

Research on 2-hydroxy-5-nitrobenzamide, a related compound, through infrared spectroscopy and Car-Parrinello molecular dynamics simulation, has provided insights into the nature of hydrogen bonding in crystal phases. This research is essential for understanding the molecular interactions and dynamics of similar nitrobenzamide derivatives in various environments (Brela et al., 2012).

Potential Anticonvulsant Properties

N-methyl-N-2-[1-(1-arylthiocarbamido)]cyclopentyl nitrobenzamides, structurally related to nitrobenzamides, have been explored for their anticonvulsant activity. Although this study didn't establish a direct relationship between the central nervous system depressant and enzyme inhibitory properties, it highlights the potential of nitrobenzamide derivatives in neurological applications (Pandey et al., 1981).

Safety And Hazards

The safety data sheet for 5-Methyl-2-nitrobenzamide indicates that it should be stored in a dry, well-ventilated place . It is recommended to avoid breathing vapors, mist, or gas, and to avoid contact with skin and eyes .

properties

IUPAC Name

5-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJDDEARUYAGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-nitrobenzamide

Synthesis routes and methods I

Procedure details

To a solution of 5-methyl-2-nitrobenzoic acid (17.0 g, 93.8 mmol) and DMF (0.1 mL) in THF (150 mL) was added dropwise oxalyl chloride (13.1 g, 103 mmol) under ice-cooling, and the mixture was stirred at room temperature for 3 hr. This solution was added dropwise to aqueous ammonia (8% aqueous solution, 210 mL) under ice-cooling. The reaction solution was concentrated under reduced pressure to evaporated THF, and the precipitated insoluble material was collected by filtration. The filtered cake was washed with water to give 5-methyl-2-nitrobenzamide as a pale-yellow powder (15.3 g, 90%).
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17 g
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0.1 mL
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13.1 g
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150 mL
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210 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 5-methyl-2-nitrobenzoic acid (12) (36.2 g, 0.2 mol) and SOCl2 (50 mL) was heated under reflux for 20 min, during which a homogeneous solution was obtained. After removal of the excess SOCl2 with the aid of a water aspirator, the residue was dissolved in dry THF (40 mL) and the solution added dropwise with stirring to an ice-cold solution of NaOH (8 g, 0.2 mol) in 28% NH4OH (300 mL). The precipitate was collected, washed with water, and recrystallized from EtOH-H2O to obtain 5-methyl-2-nitrobenzamide (13) (31.5 g, 87%) as a white solid; mp 176°-177° C. [lit. (Findeklee, Ber. 38:3558, 1905) mp 176°-177° C.]; IR (KBr) V 1655 Cm-1 (amide C=O). A solution of 13 (31.5 g, 0.175 mol) in MeOH (250 mL) was shaken With 5% Pd-C (0.5 g) under 3 atm. of H2 for 24 h in a Parr apparatus. A solid formed after the initial heat of reaction subsided. The mixture was heated to boiling to redissolve the product, and was filtered while hot. The filtrate was evaporated under reduced pressure and the residue dried at 90° C. for 1 h (caution: some sublimation may occur) to obtain 2-amino-5-methylbenzamide (14) as a white solid (25.3 g, 96%); mp 173°-175° C. [lit. (Findeklee) mp 179° C.]; 1H-NMR (CDCl3) δ6.60 (d, 1H, J=8 Hz, C3 -H). To an ice-cold suspension of 14 (25.3 g, 0.168 mol) in 3.6N HCl (260 mL) was added dropwise over 25 min a solution of NaNO2 (12.75 g) in H2O (100 mL) while keeping the internal temperature below 5° C. After another 20 min of stirring at this temperature, 10N NaOH (100 mL) was added, causing all the solid to dissolve. The solution was acidified to pH 2 with 12N HCl and chilled. The solid was filtered and recrystallized from EtOH to obtain off-white needles (26.2 g, 97%); mp 217°-218° C. (dec, gas evolution) [lit. (Ferrand et al., Eur. J. Med. Chem. 2:337, 1987) mp 219°-220° C.]; IR (KBr) v 1680 (lactam C=O); 1H--NMR (d6 --DMSO+D2O) δ3.30 (s, 3H, 6--Me), 8.00 (m, 3H, aryl); UV (95% EtOH) λmax 208, 225, 282 nm.
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36.2 g
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50 mL
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0 (± 1) mol
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8 g
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300 mL
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Citations

For This Compound
28
Citations
X Wang, J Chai, Y Gu, D Zhang, F Meng… - Journal of Agricultural …, 2022 - ACS Publications
… to generate the intermediate N-(2-chlorophenyl)-5-methyl-2-nitrobenzamide. The obtained N-(2-chlorophenyl)-5-methyl-2-nitrobenzamide (15.00 mmol) was added to ethanol (80.00 mL…
Number of citations: 3 pubs.acs.org
D Raffa, B Maggio, F Plescia, S Cascioferro… - European journal of …, 2011 - Elsevier
Several new 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides 12a–s and 17t–v were synthesized by stirring in pyridine the (E)-3-(2-R1-3-R2-4-R3-phenyl)acrylic acid chlorides 11c–k …
Number of citations: 40 www.sciencedirect.com
DN Tarasov, DG Tovbin, DV Malakhov… - Current drug …, 2018 - ingentaconnect.com
… By using the procedure described above for reaction 1 of 115, from 1.6 g of 2 and 1.3 g of 4chloroaniline (7) 2.1 g of N-(4-chlorophenyl)-5methyl-2-nitrobenzamide was obtained (38). …
Number of citations: 11 www.ingentaconnect.com
IE Pop, BP Déprez, AL Tartar - The Journal of Organic Chemistry, 1997 - ACS Publications
… Preparation of N-(2-Benzothiazolyl)-5-methyl-2-nitrobenzamide (14). By the general procedure, the reaction of 5-methyl-2-nitrobenzoic acid (a) (0.652 g, 3.6 mmol) and PyBrOP (1.678 g…
Number of citations: 138 pubs.acs.org
Y Chen, X Liu, W Shi, S Zheng, G Wang… - The Journal of organic …, 2020 - ACS Publications
A novel and efficient method has been proposed for the synthesis of 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides by using molybdenyl acetylacetonate and copper(II) …
Number of citations: 8 pubs.acs.org
M Valik, B Dolensky, H Petříčková… - Collection of …, 2002 - cccc.uochb.cas.cz
Synthetic strategy for novel multiple Tröger's base derivatives is presented. Compounds were prepared in three steps: o-nitrobenzoylation of benzene-1,2- and -1,3-diamines 3 followed …
Number of citations: 31 cccc.uochb.cas.cz
DW Carney, CDS Nelson, BD Ferris, JP Stevens… - Bioorganic & medicinal …, 2014 - Elsevier
… Prepared via procedure A from N-(4-fluorobenzyl)-5-methyl-2-nitrobenzamide (0.5 mmol scale), yield: 88 mg 46%. HRMS (FAB) C 22 H 21 FN 2 OSNa + predicted: 403.1256, found: …
Number of citations: 42 www.sciencedirect.com
F Salort, C Pardo, J Elguero - Magnetic Resonance in …, 2002 - Wiley Online Library
The interest in Tröger’s bases, including Tröger’s base itself,(š)-2, 8-dimethyl-6H, 12H-5, 11-methanodibenzo [b, f][1, 5] diazocine (1), continues unabated. 1–5 The NMR spectra of …
JM Larsen, EM Espinoza… - Journal of Photonics for …, 2015 - spiedigitallibrary.org
The diversity of life on Earth is made possible through an immense variety of proteins that stems from less than a couple of dozen native amino acids. Is it possible to achieve similar …
Number of citations: 21 www.spiedigitallibrary.org
F Marighetti, K Steggemann, M Hanl… - ChemMedChem, 2013 - Wiley Online Library
… N-[4-(2-Hydroxyethyl)phenyl]-5-methyl-2-nitrobenzamide (2 d). According to method B, 5-methyl-2-nitrobenzoic acid (906 mg, 5 mmol) and 4-aminophenethyl alcohol (823 mg, 6 mmol) …

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